![molecular formula C9H13N3O5 B601081 Decitabine Impurity 11 CAS No. 909402-26-2](/img/no-structure.png)
Decitabine Impurity 11
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Overview
Description
Scientific Research Applications
- Researchers have explored the solubility of decitabine in supercritical carbon dioxide (scCO₂), a green and non-toxic solvent. By varying temperature and pressure, they found that the solubility of decitabine changes significantly. This information is crucial for designing efficient pharmaceutical processes using scCO₂ .
- Scientists have worked on formulating aqueous decitabine solutions. These formulations aim to improve drug stability, bioavailability, and patient compliance. Ensuring that the active drug content falls within the specified limits (90.0% to 110.0%) is essential for quality assurance .
- Low-dose decitabine has been investigated for its impact on immune cells. It promotes the proliferation and activation of CD4+ T cells, enhances the Th1 subset (IFN-γ+), and exhibits cytolytic activity. Understanding its immunomodulatory effects is relevant for cancer therapy .
Solubility Analysis in Supercritical Carbon Dioxide
Formulation Development
Immune Modulation and Anti-Tumor Effects
Mechanism of Action
Target of Action
Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue . It primarily targets DNA methyltransferases , enzymes that add a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence, often leading to the silencing of gene expression. By inhibiting DNA methyltransferases, decitabine induces DNA hypomethylation and corresponding alterations in gene expression .
Mode of Action
Decitabine integrates into cellular DNA and inhibits the action of DNA methyltransferases, leading to global hypomethylation . This hypomethylation can lead to the re-expression of silenced tumor suppressor genes . Decitabine is a prodrug analogue of the natural nucleotide 2’-deoxycytidine, which, upon being phosphorylated intracellularly, is incorporated into DNA and exerts numerous effects on gene expression .
Biochemical Pathways
Decitabine’s action affects the biochemical pathways related to DNA methylation. By inhibiting DNA methyltransferases, it leads to global DNA hypomethylation . This hypomethylation can alter gene expression, potentially leading to the reactivation of silenced tumor suppressor genes . This alteration in gene expression can have downstream effects on various cellular processes, including cell proliferation and differentiation .
Pharmacokinetics
Decitabine and its analogues are rapidly cleared from plasma . They undergo spontaneous hydrolysis or are deaminated by cytidine deaminase . The intracellular activation of decitabine involves several metabolic steps, including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects .
Result of Action
The primary result of decitabine’s action is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the re-expression of silenced tumor suppressor genes . In the context of cancer treatment, this can inhibit the proliferation of cancerous cells and potentially induce cell death .
Action Environment
The action of decitabine can be influenced by various environmental factors. For instance, it has been reported that decitabine is very unstable and undergoes hydrolytic degradation in the presence of water . This suggests that the stability and efficacy of decitabine could be affected by the hydration status of the cellular environment . Additionally, pH and temperature are two critical factors that can cause decitabine to degrade in the aqueous environment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Decitabine Impurity 11 involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-dichloro-5-nitropyrimidine", "Sodium borohydride", "Acetic acid", "Methanol", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of 2,4-dichloro-5-nitropyrimidine with sodium borohydride in methanol to obtain 2,4-dichloro-5-aminopyrimidine", "Methylation of 2,4-dichloro-5-aminopyrimidine with methyl iodide in the presence of sodium hydroxide to obtain 2,4-dichloro-5-methylamino-pyrimidine", "Reaction of 2,4-dichloro-5-methylamino-pyrimidine with acetic acid and hydrochloric acid to obtain 2,4-dichloro-5-(acetamido)-pyrimidine", "Reaction of 2,4-dichloro-5-(acetamido)-pyrimidine with ethyl acetate and sodium hydroxide to obtain Decitabine Impurity 11" ] } | |
CAS RN |
909402-26-2 |
Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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